1-(2,3-dimethylphenyl)-4-(3-iodobenzoyl)piperazine
Overview
Description
1-(2,3-Dimethylphenyl)-4-(3-iodobenzoyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 3-iodobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-4-(3-iodobenzoyl)piperazine typically involves the following steps:
Formation of 2,3-dimethylphenylpiperazine: This can be achieved by reacting 2,3-dimethylphenylamine with piperazine under suitable conditions.
Introduction of the 3-iodobenzoyl group: The 3-iodobenzoyl chloride is reacted with the previously formed 2,3-dimethylphenylpiperazine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-dimethylphenyl)-4-(3-iodobenzoyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodobenzoyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and the piperazine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-(3-iodobenzoyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(3-iodobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,3-dimethylphenyl)piperazine: Lacks the 3-iodobenzoyl group, making it less versatile in certain chemical reactions.
4-(3-iodobenzoyl)piperazine: Lacks the 2,3-dimethylphenyl group, which may affect its biological activity and chemical reactivity.
1-(2,3-dimethylphenyl)-4-benzoylpiperazine: Similar structure but without the iodine atom, which can influence its reactivity and applications.
Uniqueness: 1-(2,3-dimethylphenyl)-4-(3-iodobenzoyl)piperazine is unique due to the presence of both the 2,3-dimethylphenyl and 3-iodobenzoyl groups. This combination of substituents provides the compound with distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-iodophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c1-14-5-3-8-18(15(14)2)21-9-11-22(12-10-21)19(23)16-6-4-7-17(20)13-16/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCXJDDNRUZSHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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